N-Butylbenzenesulfonamide: A Comprehensive Technical Guide
N-Butylbenzenesulfonamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Butylbenzenesulfonamide (NBBS) is a versatile chemical compound with a range of industrial applications, most notably as a plasticizer.[1][2] However, recent research has unveiled its significant biological activities, including antiandrogenic and neurotoxic properties, making it a molecule of interest for drug development and toxicology studies. This guide provides an in-depth overview of the fundamental properties of N-Butylbenzenesulfonamide, including its physicochemical characteristics, synthesis, biological interactions, and the experimental protocols used to determine these properties.
Core Properties of N-Butylbenzenesulfonamide
N-Butylbenzenesulfonamide is a sulfonamide compound characterized by a benzene ring and a butyl group attached to the sulfonamide moiety.[3] At room temperature, it typically presents as a colorless and odorless oily liquid.[1][4]
Physicochemical Properties
The fundamental physical and chemical properties of N-Butylbenzenesulfonamide are summarized in the tables below, compiled from various sources.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅NO₂S | [5][6] |
| Molecular Weight | 213.30 g/mol | [4][5] |
| Appearance | Colorless oily liquid | [1][4] |
| Odor | Odorless | [1] |
| Density | 1.15 g/cm³ at 25 °C | [1][5] |
| Melting Point | -30 to 83 °C | [1][3][7] |
| Boiling Point | 314 °C | [1][5] |
| Flash Point | >110 °C (>230 °F) | [6][7] |
| Vapor Pressure | 0.35 mmHg at 150 °C | [5][6] |
| Refractive Index | 1.525 at 20 °C | [1][5] |
Table 2: Solubility and Partition Coefficient
| Property | Value | Source(s) |
| Water Solubility | 450 mg/L at 20 °C | [6] |
| Solubility in Organic Solvents | Soluble in ethanol, chloroform, and dimethyl sulfoxide (DMSO). Limited solubility in hexane. | [8][9] |
| LogP (Octanol/Water Partition Coefficient) | 2.01 at 20 °C | [6] |
Table 3: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 3622-84-2 | [5] |
| IUPAC Name | N-butylbenzenesulfonamide | [4] |
| SMILES String | CCCCNS(=O)(=O)c1ccccc1 | [4][5] |
| InChI Key | IPRJXAGUEGOFGG-UHFFFAOYSA-N | [4][5] |
Synthesis of N-Butylbenzenesulfonamide
N-Butylbenzenesulfonamide is typically synthesized via the reaction of benzenesulfonyl chloride with n-butylamine.[10] This nucleophilic substitution reaction is a standard method for the formation of sulfonamides.
Caption: General synthesis scheme for N-Butylbenzenesulfonamide.
Biological Activity and Signaling Pathways
Antiandrogenic Activity
N-Butylbenzenesulfonamide has been identified as a potent antagonist of the androgen receptor (AR).[1][11] This activity is of significant interest for the development of therapies for androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and prostate cancer.[1][12] The mechanism of action involves the direct binding of NBBS to the ligand-binding domain (LBD) of the androgen receptor, which in turn prevents the nuclear translocation of the receptor and subsequent activation of androgen-responsive genes.[5]
Caption: Antiandrogenic signaling pathway of N-Butylbenzenesulfonamide.
Neurotoxicity
Several studies have reported the neurotoxic effects of N-Butylbenzenesulfonamide.[2][3] Exposure in animal models has been shown to induce motor dysfunction, including limb splaying and gait impairment.[2] Histopathological examinations have revealed changes in the spinal cord and brain stem.[2] While the precise molecular mechanism of NBBS-induced neurotoxicity is not fully elucidated and study results have been varied, it is an area of active investigation.[12][13]
Caption: Logical workflow of N-Butylbenzenesulfonamide-induced neurotoxicity.
Experimental Protocols
Detailed experimental protocols for the characterization of N-Butylbenzenesulfonamide are crucial for reproducible research. The following sections outline generalized methodologies for key experiments.
Synthesis of N-Butylbenzenesulfonamide
Objective: To synthesize N-Butylbenzenesulfonamide from benzenesulfonyl chloride and n-butylamine.
Materials:
-
Benzenesulfonyl chloride
-
n-Butylamine
-
Sodium hydroxide (or other suitable base)
-
Dichloromethane (or other suitable organic solvent)
-
Water
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve benzenesulfonyl chloride in an anhydrous organic solvent (e.g., dichloromethane) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add n-butylamine (typically in excess) to the cooled solution via a dropping funnel while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12 hours).
-
Quench the reaction by adding water or a dilute aqueous base (e.g., 2N NaOH).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by distillation under vacuum.[8][14]
Determination of Solubility
Objective: To determine the solubility of N-Butylbenzenesulfonamide in various solvents.
Method: Isothermal Saturation Method[15]
Materials:
-
N-Butylbenzenesulfonamide
-
Selected solvents (e.g., water, ethanol, hexane)
-
Scintillation vials or sealed flasks
-
Shaking incubator or water bath with temperature control
-
Analytical balance
-
Centrifuge
-
Spectrophotometer or HPLC for quantification.
Procedure:
-
Add an excess amount of N-Butylbenzenesulfonamide to a known volume of the selected solvent in a sealed vial.
-
Place the vials in a shaking incubator or water bath set to a constant temperature (e.g., 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of N-Butylbenzenesulfonamide in the diluted aliquot using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the solubility in units such as g/L or mol/L.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify N-Butylbenzenesulfonamide in a sample.
Materials:
-
Sample containing N-Butylbenzenesulfonamide
-
Internal standard (e.g., ¹³C₆-NBBS)
-
Dichloromethane (or other suitable extraction solvent)
-
GC-MS instrument with a suitable column (e.g., non-polar DB-5).
Procedure:
-
Sample Preparation: Perform a liquid-liquid extraction of the sample with a suitable solvent like dichloromethane. Spike the sample with a known amount of an internal standard for accurate quantification.[16][17]
-
Injection: Inject a small volume (e.g., 1 µL) of the extracted sample into the GC inlet.
-
Gas Chromatography: Use a temperature program to separate the components of the sample on the GC column. A typical program might start at a lower temperature and ramp up to a higher temperature to elute compounds with different boiling points.
-
Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the fragments is detected.
-
Data Analysis: Identify N-Butylbenzenesulfonamide by its characteristic retention time and mass spectrum. Quantify the amount of NBBS by comparing the peak area of the analyte to that of the internal standard.[16][17]
Applications in Drug Development
The primary therapeutic potential of N-Butylbenzenesulfonamide lies in its antiandrogenic activity.[1] Its ability to act as an androgen receptor antagonist makes it a lead compound for the development of drugs targeting hormone-sensitive diseases.
-
Benign Prostatic Hyperplasia (BPH) and Prostate Cancer: By inhibiting the androgen receptor signaling pathway, NBBS and its derivatives have the potential to suppress the growth of prostate cells, offering a therapeutic strategy for BPH and prostate cancer.[1][12] Further research into structure-activity relationships could lead to the development of more potent and specific AR antagonists with improved pharmacokinetic profiles.
Safety and Toxicology
N-Butylbenzenesulfonamide is classified as a neurotoxin.[2][3] Studies have shown that it can cause damage to organs through prolonged or repeated exposure.[18] It is also considered harmful to aquatic life with long-lasting effects.[18] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound. All work should be conducted in a well-ventilated area.
References
- 1. The natural compounds atraric acid and N-butylbenzene-sulfonamide as antagonists of the human androgen receptor and inhibitors of prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-butyl benzenesulfonamide: a neurotoxic plasticizer inducing a spastic myelopathy in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-n-Butyl benzene sulfonamide(3622-84-2) 1H NMR spectrum [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The natural compounds atraric acid and N-butylbenzene-sulfonamide as antagonists of the human androgen receptor and inhibitors of prostate cancer cell growth. | Sigma-Aldrich [sigmaaldrich.com]
- 8. N-n-Butyl benzene sulfonamide synthesis - chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. US4866177A - Process for one-step synthesis of amides - Google Patents [patents.google.com]
- 11. Antiandrogens in the environment - Wikipedia [en.wikipedia.org]
- 12. Evaluation of N-Butylbenzenesulfonamide (NBBS) Neurotoxicity in Sprague-Dawley Male Rats Following 27-day Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of N-butylbenzenesulfonamide (NBBS) neurotoxicity in Sprague-Dawley male rats following 27-day oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Analysis of the neurotoxic plasticizer n-butylbenzenesulfonamide by gas chromatography combined with accurate mass selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
